Diacetonylsulfid
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Overview
Description
. This compound features a sulfur atom incorporated into a seven-carbon chain with two ketone groups at positions 2 and 6. It is a thiodiketone, which means it contains both sulfur and ketone functional groups. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diacetonylsulfid typically involves the reaction of 1,3-dichloropropanone with sodium sulfide. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
ClCH2COCH3+Na2S→CH3COCH2SCH2COCH3+2NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diacetonylsulfid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfur atom under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiodiketones.
Scientific Research Applications
Diacetonylsulfid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Diacetonylsulfid and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The sulfur atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Heptane-2,6-dione: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
6-Methylheptane-2,4-dione: Contains a methyl group, altering its steric and electronic properties.
Uniqueness of Diacetonylsulfid: The presence of the sulfur atom in this compound imparts unique reactivity, particularly in nucleophilic substitution and oxidation reactions. This makes it a valuable intermediate in the synthesis of sulfur-containing compounds and enhances its potential biological activity.
Properties
Molecular Formula |
C6H10O2S |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(2-oxopropylsulfanyl)propan-2-one |
InChI |
InChI=1S/C6H10O2S/c1-5(7)3-9-4-6(2)8/h3-4H2,1-2H3 |
InChI Key |
SHOOEZMMKNAZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSCC(=O)C |
Origin of Product |
United States |
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